Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate
Overview
Description
Preparation Methods
The synthesis of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate involves several steps. One common method includes the esterification of 2,5-dichloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for analytical methods and as a starting material for the synthesis of more complex molecules. In biology and medicine, it is used in the development and testing of new pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:
Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its chemical reactivity and biological activity.
Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate: Another structurally similar compound with different chlorine atom positions, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development .
Biological Activity
Methyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound with significant potential in pharmacological research. Its unique chemical structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, enhances its biological activity, particularly in enzyme inhibition and receptor interactions.
- Molecular Formula: C₁₀H₈Cl₂F₂O₃
- CAS Number: 1806352-55-5
This compound is primarily utilized in scientific research due to its ability to interact with various biological targets, influencing metabolic pathways and cellular signaling processes.
The biological activity of this compound is largely attributed to its difluoromethoxy group, which increases binding affinity to specific enzymes and receptors. This interaction can lead to significant alterations in biological functions, making it a candidate for drug development targeting various diseases.
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic processes. The difluoromethoxy group is believed to enhance binding affinity, which could lead to more effective inhibition compared to structurally similar compounds.
Receptor Interaction
Research suggests that this compound interacts with specific receptors, potentially modulating their activity. This interaction can be crucial for developing therapeutic agents aimed at diseases where receptor modulation is beneficial.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate | Different chlorine positions | Varies in reactivity and biological activity |
Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | Different chlorine positions | Affects selectivity towards targets |
Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less potent in biological applications |
The specific substitution pattern of this compound imparts distinct chemical and biological properties that influence its reactivity and potential applications in research and industry.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance:
- Enzyme Inhibition Studies : Research has shown that compounds with similar difluoromethoxy groups exhibit enhanced inhibition of serotonin uptake compared to non-fluorinated analogs. This suggests a potential pathway for developing antidepressants or anxiolytics .
- Receptor Modulation : A study indicated that fluorinated compounds can significantly alter receptor binding affinities, which could be leveraged for creating more effective drugs targeting specific pathways involved in cancer or metabolic disorders .
- Pharmacological Applications : The compound's ability to modulate enzyme activity has led researchers to investigate its use as a therapeutic agent in conditions such as obesity and diabetes by targeting metabolic enzymes.
Properties
IUPAC Name |
methyl 2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOVPAFSKKRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.